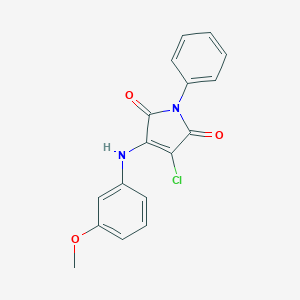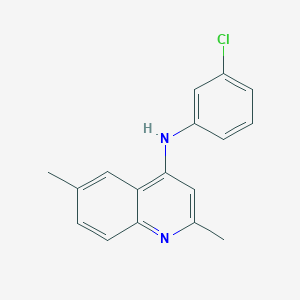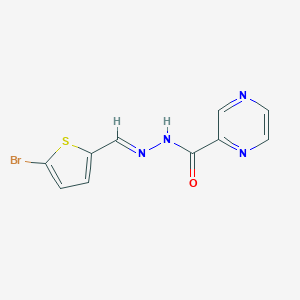
3-chloro-4-(3-methoxyanilino)-1-phenyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-(3-methoxyanilino)-1-phenyl-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a chloro group, a methoxyanilino group, and a phenyl group attached to a pyrrole-2,5-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(3-methoxyanilino)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 3-chloro-1-phenylpyrrole-2,5-dione with 3-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as phosphorus oxychloride . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-4-(3-methoxyanilino)-1-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Chloro-4-(3-meth
Propiedades
Número CAS |
303034-08-4 |
|---|---|
Fórmula molecular |
C17H13ClN2O3 |
Peso molecular |
328.7g/mol |
Nombre IUPAC |
3-chloro-4-(3-methoxyanilino)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-13-9-5-6-11(10-13)19-15-14(18)16(21)20(17(15)22)12-7-3-2-4-8-12/h2-10,19H,1H3 |
Clave InChI |
FPVSQQRSIPGGQC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
SMILES canónico |
COC1=CC=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B380075.png)
![Ethyl 2-[(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B380077.png)
![Ethyl 3-[(2,6-dimethylquinolin-4-yl)amino]benzoate](/img/structure/B380078.png)
![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B380079.png)
![Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B380084.png)
![4,7,7-Trimethyl-1-(pyrrolidin-1-ylcarbonyl)-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B380085.png)
![[2,2-Dichloro-3-[(5-chlorothiophene-2-carbonyl)oxymethyl]cyclopropyl]methyl 5-chlorothiophene-2-carboxylate](/img/structure/B380086.png)
![3-{2-[(2,3-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B380088.png)


![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-2-pyrazinecarbohydrazide](/img/structure/B380092.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B380093.png)
![(5E)-2-(2,3-dimethylanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B380095.png)
